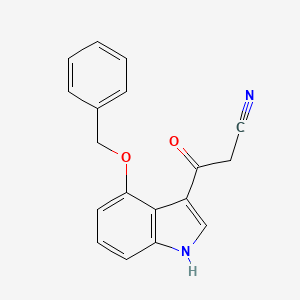

3-(4-(Benzyloxy)-1H-indol-3-yl)-3-oxopropanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-oxo-3-(4-phenylmethoxy-1H-indol-3-yl)propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2/c19-10-9-16(21)14-11-20-15-7-4-8-17(18(14)15)22-12-13-5-2-1-3-6-13/h1-8,11,20H,9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRFTFZJEHGGMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2C(=CN3)C(=O)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Benzyloxy)-1H-indol-3-yl)-3-oxopropanenitrile typically involves multi-step organic reactions. One common method starts with the preparation of the benzyloxy indole intermediate. This can be achieved through the reaction of indole with benzyl bromide in the presence of a base such as potassium carbonate. The resulting benzyloxy indole is then subjected to a Friedel-Crafts acylation reaction with acryloyl chloride to introduce the propanenitrile group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Benzyloxy)-1H-indol-3-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The indole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Benzoic acid derivatives.

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted indole derivatives.

Scientific Research Applications

3-(4-(Benzyloxy)-1H-indol-3-yl)-3-oxopropanenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-(Benzyloxy)-1H-indol-3-yl)-3-oxopropanenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy and indole moieties can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

3-(4-Methoxy-1H-indol-3-yl)-3-oxopropanenitrile: Similar structure but with a methoxy group instead of a benzyloxy group.

3-(4-Hydroxy-1H-indol-3-yl)-3-oxopropanenitrile: Contains a hydroxy group, which can alter its reactivity and biological activity.

Uniqueness

3-(4-(Benzyloxy)-1H-indol-3-yl)-3-oxopropanenitrile is unique due to the presence of the benzyloxy group, which can enhance its lipophilicity and ability to cross biological membranes. This structural feature may also influence its interaction with specific molecular targets, making it a valuable compound for various research applications.

Biological Activity

3-(4-(Benzyloxy)-1H-indol-3-yl)-3-oxopropanenitrile, with the CAS number 1415393-23-5, is an organic compound featuring a benzyloxy group attached to an indole ring, which is further connected to a propanenitrile moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₄N₂O₂ |

| Molecular Weight | 290.3 g/mol |

| CAS Number | 1415393-23-5 |

| Density | Predicted: 1.273 g/cm³ |

| Boiling Point | Predicted: 559.2 °C |

Synthesis and Structural Characteristics

The synthesis of 3-(4-(Benzyloxy)-1H-indol-3-yl)-3-oxopropanenitrile typically involves multi-step organic reactions, starting with the preparation of the benzyloxy indole intermediate through the reaction of indole with benzyl bromide in the presence of a base such as potassium carbonate. The resulting compound can then undergo Friedel-Crafts acylation to introduce the propanenitrile group .

The biological activity of 3-(4-(Benzyloxy)-1H-indol-3-yl)-3-oxopropanenitrile is largely attributed to its structural features, which allow it to interact with various biological targets. The benzyloxy group enhances lipophilicity, facilitating membrane permeability and interaction with specific enzymes or receptors. The indole moiety can engage in π-π interactions and hydrogen bonding, influencing binding affinity and specificity .

Anticancer Activity

Research has indicated that compounds similar to 3-(4-(Benzyloxy)-1H-indol-3-yl)-3-oxopropanenitrile exhibit significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways and inhibition of cell proliferation .

A notable study demonstrated that derivatives of this compound were effective against several cancer lines, including breast and colon cancer cells, by disrupting cellular signaling pathways critical for tumor growth and survival .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines and reduce oxidative stress in cellular models, suggesting a potential therapeutic application in inflammatory diseases .

Case Studies

-

Study on Anticancer Properties :

- Objective : Evaluate the cytotoxic effects of benzyloxy indole derivatives.

- Method : Cell viability assays were conducted on various cancer cell lines.

- Findings : The compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity against cancer cells.

-

Study on Anti-inflammatory Activity :

- Objective : Assess the effects on inflammatory cytokine production.

- Method : In vitro assays measuring TNF-alpha and IL-6 levels in stimulated macrophages.

- Findings : Significant reduction in cytokine levels was observed, supporting its role as an anti-inflammatory agent.

Comparison with Similar Compounds

| Compound | Structure Feature | Biological Activity |

|---|---|---|

| 3-(4-Methoxy-1H-indol-3-yl)-3-oxopropanenitrile | Methoxy instead of benzyloxy | Moderate anticancer activity |

| 3-(4-Hydroxy-1H-indol-3-yl)-3-oxopropanenitrile | Hydroxy group | Enhanced antioxidant properties |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-(Benzyloxy)-1H-indol-3-yl)-3-oxopropanenitrile?

- Methodological Answer : The compound is typically synthesized via Knoevenagel condensation between 4-(benzyloxy)-1H-indole-3-carbaldehyde and cyanoacetic acid derivatives under acidic or basic conditions. Microwave-assisted synthesis and solvent-free protocols have been reported to improve reaction efficiency and yield . Key intermediates, such as acetamido-3-(4-(benzyloxy)-1H-indol-3-yl)propanoic acid, are often prepared first, followed by nitrile group introduction .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Comprehensive characterization employs:

- FT-IR to confirm functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, carbonyl at ~1700 cm⁻¹).

- NMR (¹H and ¹³C) to resolve indole protons (δ 7.0–8.5 ppm), benzyloxy groups (δ 4.8–5.2 ppm), and nitrile carbons (δ ~115 ppm).

- UV-Vis to analyze π→π* transitions in the indole and conjugated carbonyl systems .

Q. What are the common reactivity patterns of this compound in heterocyclic synthesis?

- Methodological Answer : The compound acts as a Michael acceptor due to its α,β-unsaturated ketone moiety, enabling participation in multicomponent reactions (MCRs). For example, it reacts with aldehydes and ammonium acetate to form pyridine derivatives (e.g., 2,6-bis(indolyl)pyridines) via Knoevenagel condensation and subsequent cyclization .

Advanced Research Questions

Q. How can computational methods resolve contradictions in proposed reaction mechanisms?

- Methodological Answer : Density Functional Theory (DFT) calculations can model intermediates and transition states to validate mechanistic pathways. For instance, Fukui function analysis identifies nucleophilic/electrophilic sites, while Localized Orbital Locator (LOL) maps reveal electron delocalization during tautomerization steps in pyridine synthesis . Molecular docking further elucidates binding interactions in bioactivity studies (e.g., inhibition of nicotinamide phosphoribosyltransferase) .

Q. What strategies optimize catalytic efficiency in multicomponent reactions involving this compound?

- Methodological Answer :

- Catalyst Selection : Acidic ionic liquids (e.g., tributyl phosphonium-based) enhance yields (up to 95%) by activating carbonyl groups and stabilizing intermediates .

- Solvent-Free Conditions : Reduce side reactions and improve reaction kinetics (e.g., 80°C under neat conditions) .

- Microwave Assistance : Accelerates reaction times (2–3 hours vs. 24 hours conventional) while maintaining regioselectivity .

Q. How can researchers address discrepancies in biological activity data for derivatives of this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., benzyloxy vs. fluoromethyl groups) to isolate bioactive moieties .

- Biofilm Inhibition Assays : Use microtiter plate methods with crystal violet staining to quantify inhibitory effects, correlating results with molecular docking against bacterial targets (e.g., Staphylococcus aureus enzymes) .

Q. What experimental designs validate the role of tautomerization in reaction pathways?

- Methodological Answer : Isotopic labeling (e.g., deuterated solvents) and kinetic isotope effect (KIE) studies track proton transfer during tautomerization. Intermediate trapping via low-temperature NMR or quenching experiments (e.g., with NH₄OAc) isolates transient species in pyridine-forming reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.